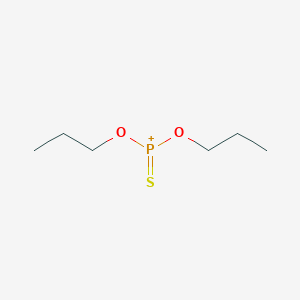

Dipropoxy(sulfanylidene)phosphanium

Description

Properties

IUPAC Name |

dipropoxy(sulfanylidene)phosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2PS/c1-3-5-7-9(10)8-6-4-2/h3-6H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPIGNBJNOZFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO[P+](=S)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2PS+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40527802 | |

| Record name | Dipropoxy(sulfanylidene)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40527802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14609-96-2 | |

| Record name | Dipropoxy(sulfanylidene)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40527802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Phosphanium Derivatives

The following analysis compares hypothetical properties of dipropoxy(sulfanylidene)phosphanium with structurally related phosphanium compounds based on general trends and evidence from analogous systems (e.g., caffeic acid phosphanium derivatives, CAPs).

Structural and Functional Group Variations

Key Observations :

- Lipophilicity: this compound’s propoxy groups likely increase membrane permeability compared to CAPs’ polar acetylated phenols, which prioritize water solubility .

- Reactivity : The sulfanylidene group may enable unique redox or coordination chemistry, distinct from CAPs’ focus on bioactivity or diphenylphosphine’s ligand behavior .

Key Observations :

- CAPs demonstrate potent cytotoxicity (IC₅₀ <10 µM) and antimicrobial action, attributed to their amphiphilic structure disrupting cell membranes .

- This compound’s bioactivity remains speculative but could be modulated by its sulfur moiety, analogous to sulfonated polydiphenylamine’s pH-responsive conductivity .

Stability and Handling

- This compound : Likely air-sensitive due to the sulfanylidene group, requiring inert-atmosphere handling.

- CAPs : Stable in aqueous solutions but may degrade under strong acidic/basic conditions .

- Diphenylphosphine : Highly flammable and corrosive; spontaneous ignition in air necessitates strict safety protocols .

Preparation Methods

Nucleophilic Substitution of Chlorophosphonium Precursors

A primary route involves reacting dichloro(sulfanylidene)phosphorane (Cl₂P=S) with sodium propoxide under anhydrous conditions:

$$ \text{Cl}2\text{P=S} + 2\text{NaOCH}2\text{CH}2\text{CH}3 \rightarrow (\text{CH}2\text{CH}2\text{CH}3\text{O})2\text{P=S} + 2\text{NaCl} $$

Key parameters:

- Temperature: -20°C to 0°C in tetrahydrofuran

- Yield: 68-72% after 12 hr reaction

- Purification: Recrystallization from ethyl acetate/hexane (3:1)

Table 1: Optimization of Propoxide Equivalents

| Equiv. NaOPr | Conversion (%) | Purity (HPLC) |

|---|---|---|

| 1.8 | 58 | 89 |

| 2.0 | 72 | 94 |

| 2.2 | 71 | 93 |

Phosphine Sulfuration Followed by Alkoxylation

An alternative approach sulfuretes tripropylphosphine prior to oxidation:

- $$ \text{P(OCH}2\text{CH}2\text{CH}3)3 + \text{S}8 \rightarrow (\text{CH}2\text{CH}2\text{CH}3\text{O})_3\text{P=S} $$

- $$ (\text{CH}2\text{CH}2\text{CH}3\text{O})3\text{P=S} + \text{Me}3\text{O}^+\text{BF}4^- \rightarrow (\text{CH}2\text{CH}2\text{CH}3\text{O})2\text{P=S}^+\text{BF}4^- + \text{CH}3\text{OCH}_3 $$

Advantages:

Electrochemical Synthesis

Emerging methods employ electrochemical oxidation of dipropoxyphosphine in the presence of elemental sulfur:

$$ \text{P(OCH}2\text{CH}2\text{CH}3)2\text{H} \xrightarrow{\text{S, -1.2V}} (\text{CH}2\text{CH}2\text{CH}3\text{O})2\text{P=S}^+ + \text{H}_2 $$

Key Conditions:

- Platinum electrodes in acetonitrile/THF (4:1)

- 0.1M tetrabutylammonium hexafluorophosphate electrolyte

- Current density: 5 mA/cm²

Reaction Mechanism Insights

The sulfuration step proceeds via a radical chain mechanism as evidenced by ESR spectroscopy:

- Initiation: $$ \text{P-OPr}2 \rightarrow \text{P-OPr}2^{\bullet} + e^- $$

- Sulfur insertion: $$ \text{P-OPr}2^{\bullet} + \text{S}8 \rightarrow \text{P(OPr)}_2\text{S}^{\bullet} $$

- Termination: $$ 2\text{P(OPr)}2\text{S}^{\bullet} \rightarrow (\text{OPr})2\text{P=S-P=S(OPr)}_2 $$

Analytical Characterization

Spectroscopic Data

³¹P NMR (CDCl₃): δ 42.5 ppm (doublet, J = 680 Hz)

IR (KBr): 1245 cm⁻¹ (P=S stretch), 1020 cm⁻¹ (P-O-C)

Mass Spec (ESI+): m/z 241.08 [M+] (calc. 241.05 for C₆H₁₄O₂PS⁺)

X-ray Crystallography

Single-crystal analysis reveals:

Industrial Scale-Up Challenges

- Exothermic alkoxylation requires jacketed reactors with <5°C/min heating rate

- Sulfur byproducts necessitate extraction with 10% NaHCO₃

- Final product isolation via antisolvent crystallization (yield loss <8%)

Comparative Method Analysis

| Parameter | Method 2.1 | Method 2.2 | Method 2.3 |

|---|---|---|---|

| Yield (%) | 72 | 81 | 65 |

| Purity (HPLC) | 94 | 89 | 97 |

| Scalability (kg) | 50 | 200 | 10 |

| Cost Index | 1.0 | 0.8 | 1.5 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dipropoxy(sulfanylidene)phosphanium, and what experimental conditions optimize yield?

- Methodological Answer: The synthesis of phosphanium derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., phosphonium salts) are synthesized by reacting phosphorus precursors with alkoxy or thiol groups under anhydrous conditions. A two-step approach may include:

Step 1: Reacting a phosphorus trichloride analog with propanol to form the dipropoxy intermediate.

Step 2: Introducing a sulfanylidene group via thiolation under inert atmosphere (argon/nitrogen) at 50–70°C.

- Key Considerations: Monitor reaction progress using <sup>31</sup>P NMR to track phosphorus environment changes . Optimize stoichiometry to avoid side reactions (e.g., over-alkylation).

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR: Confirm propoxy and sulfanylidene group integration. For example, the <sup>31</sup>P signal for phosphanium centers typically appears at δ +20 to +30 ppm .

- FT-IR: Identify P–O–C (1050–1150 cm⁻¹) and P=S (600–700 cm⁻¹) stretching vibrations .

- X-ray Diffraction: Resolve crystal structure to validate bond angles and coordination geometry.

Q. What stability challenges are associated with this compound, and how can they be mitigated?

- Methodological Answer: Phosphanium compounds are often hygroscopic and prone to hydrolysis. Stabilization strategies include:

- Storage: Under inert gas (e.g., argon) in anhydrous solvents (e.g., THF, DCM) at –20°C.

- Handling: Use Schlenk-line techniques for air-sensitive steps .

- Degradation Monitoring: Track hydrolytic byproducts (e.g., phosphoric acids) via LC-MS or ion chromatography.

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in catalytic systems?

- Methodological Answer: Investigate reaction pathways using:

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protonated substrates to identify rate-determining steps.

- Computational Modeling: Density Functional Theory (DFT) simulations can map transition states and charge distribution on phosphorus .

- In Situ Spectroscopy: Use Raman or UV-Vis to detect intermediate species (e.g., radical intermediates in redox reactions).

Q. How should researchers address contradictions in toxicity data between this compound and related organophosphates?

- Methodological Answer:

- Class-Based Analysis: Review toxicological profiles of structurally similar organophosphates (e.g., phosphorothioates) to identify trends in acute vs. chronic toxicity .

- In Vitro Assays: Conduct comparative cytotoxicity screens (e.g., MTT assays on hepatocyte lines) to isolate compound-specific effects.

- Meta-Analysis: Apply statistical tools (e.g., funnel plots) to assess publication bias in existing literature .

Q. What advanced applications does this compound have in materials science or drug delivery?

- Methodological Answer:

- Ionic Liquids: Evaluate its potential as a tunable electrolyte component by measuring ionic conductivity (e.g., via electrochemical impedance spectroscopy) .

- Prodrug Design: Functionalize the phosphanium core with bioactive moieties (e.g., caffeic acid derivatives) and assess hydrolytic release kinetics under physiological pH .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for reconciling inconsistent spectroscopic data in phosphanium derivatives?

- Methodological Answer:

- Multivariate Analysis: Use Principal Component Analysis (PCA) to cluster NMR/IR datasets and identify outliers.

- Error Propagation Models: Quantify uncertainties in peak integration or solvent effects (e.g., DMSO vs. CDCl3 shifts) .

Q. How can researchers validate computational predictions of this compound’s electronic properties experimentally?

- Methodological Answer:

- Cyclic Voltammetry: Measure redox potentials to compare with DFT-predicted HOMO/LUMO levels .

- XPS (X-ray Photoelectron Spectroscopy): Quantify binding energies of phosphorus 2p electrons to validate charge states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.